3-Amino-4-fluorobenzamide
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Overview
Description
3-Amino-4-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O. It is a fluorinated benzamide derivative, characterized by the presence of an amino group at the third position and a fluorine atom at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluorobenzamide typically involves the fluorination of a suitable benzamide precursor. One common method is the nitration of 4-fluorobenzoic acid, followed by reduction to obtain 4-fluoroaniline. This intermediate is then acylated using benzoyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines .
Scientific Research Applications
3-Amino-4-fluorobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 4-Amino-2-fluorobenzoic acid
- 5-Amino-2-fluorobenzonitrile
- 2-Amino-3-fluoropyridine
Comparison: Compared to these similar compounds, 3-Amino-4-fluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-amino-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQWZYHHAPTFQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588407 |
Source
|
Record name | 3-Amino-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943743-25-7 |
Source
|
Record name | 3-Amino-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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